molecular formula C18H20ClN3O2S2 B4543986 N-(5-chloro-2-methoxyphenyl)-2-{[(2-methylbenzyl)thio]acetyl}hydrazinecarbothioamide

N-(5-chloro-2-methoxyphenyl)-2-{[(2-methylbenzyl)thio]acetyl}hydrazinecarbothioamide

Cat. No. B4543986
M. Wt: 410.0 g/mol
InChI Key: DCKUSXYQRZOUFL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related hydrazinecarbothioamide compounds typically involves the reaction of appropriate aldehydes with thiosemicarbazide in the presence of an acid catalyst such as glacial acetic acid. For instance, a method involves reacting thiosemicarbazide with 2-hydroxy-3-methoxybenzaldehyde in dry ethanol to produce a structurally similar compound, emphasizing the versatility of hydrazinecarbothioamide derivatives synthesis (Channar et al., 2019).

Molecular Structure Analysis

The molecular structure of hydrazinecarbothioamide derivatives is often elucidated using spectroscopic techniques such as FT-IR, 1H NMR, and 13C NMR, along with single-crystal X-ray diffraction. These methods provide detailed insights into the arrangement of atoms within the molecule and their electronic interactions, crucial for understanding the compound's reactivity and properties (Channar et al., 2019).

Chemical Reactions and Properties

Hydrazinecarbothioamide compounds can undergo various chemical reactions, including nucleophilic substitution and addition, which are pivotal in synthesizing more complex molecules. For instance, the reaction of N-substituted hydrazinecarbothioamides with 2-(bis(methylthio)methylene)malononitrile and ethyl 2-cyano-3,3-bis(methylthio)acrylate produces heterocyclic rings such as pyrazoles and thiadiazoles, demonstrating the compound's versatility in organic synthesis (Aly et al., 2018).

Physical Properties Analysis

The solubility and dissolution thermodynamics of hydrazinecarbothioamide derivatives in various solvents are significant for their application in chemical synthesis and pharmaceutical formulations. Studies on related compounds show temperature-dependent solubility in solvents such as ethanol and water, highlighting the importance of understanding these properties for practical applications (Shakeel et al., 2014).

Chemical Properties Analysis

Hydrazinecarbothioamide compounds exhibit a range of chemical properties, including their ability to act as ligands in coordination chemistry, forming complexes with metals. These complexes can have varied biological activities and are of interest for their potential pharmacological applications. The chemical reactivity, such as nucleophilic substitution reactions leading to the formation of novel compounds, underscores the chemical versatility and potential utility of these compounds in synthetic and medicinal chemistry (Hassan et al., 2016).

properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-3-[[2-[(2-methylphenyl)methylsulfanyl]acetyl]amino]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O2S2/c1-12-5-3-4-6-13(12)10-26-11-17(23)21-22-18(25)20-15-9-14(19)7-8-16(15)24-2/h3-9H,10-11H2,1-2H3,(H,21,23)(H2,20,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCKUSXYQRZOUFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSCC(=O)NNC(=S)NC2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2-methoxyphenyl)-2-{[(2-methylbenzyl)sulfanyl]acetyl}hydrazinecarbothioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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